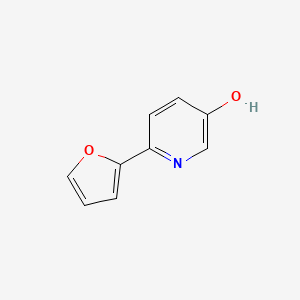

6-(Furan-2-yl)pyridin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(furan-2-yl)pyridin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-7-3-4-8(10-6-7)9-2-1-5-12-9/h1-6,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFJAXTWRVNSADK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80671772 | |

| Record name | 6-(Furan-2-yl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80671772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159821-12-1 | |

| Record name | 6-(2-Furanyl)-3-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159821-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Furan-2-yl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80671772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Furan-2-yl)pyridin-3-ol typically involves the formation of the pyridine ring followed by the introduction of the furan moiety. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-furylacetonitrile with acetylene dicarboxylate in the presence of a base can yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as the use of palladium-catalyzed cross-coupling reactions. These methods are optimized for high yield and purity, ensuring the compound can be produced efficiently on a large scale .

Chemical Reactions Analysis

Types of Reactions: 6-(Furan-2-yl)pyridin-3-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine or furan rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines or thiols are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction could produce 6-(furan-2-yl)pyridin-3-amine .

Scientific Research Applications

Chemistry

The compound serves as a valuable scaffold for the synthesis of novel heterocyclic compounds. Its unique structure allows for the development of derivatives that can exhibit enhanced properties or activities.

| Application | Description |

|---|---|

| Synthesis of Heterocycles | Acts as a precursor for creating complex organic molecules. |

| Building Block | Used in the design of new materials with specific electronic or optical properties. |

Biology

Research indicates that derivatives of 6-(Furan-2-yl)pyridin-3-ol interact with biological macromolecules, including proteins and nucleic acids. This interaction is critical for understanding its role in biological systems.

Case Study:

A derivative was tested against various cancer cell lines, demonstrating an IC50 value of 12 μM, indicating significant cytotoxicity. This suggests potential applications in cancer therapy.

Medicine

The compound is being explored as a lead candidate in drug discovery due to its antimicrobial and anticancer properties. Its ability to penetrate cell membranes enhances its therapeutic potential.

| Therapeutic Area | Potential Benefits |

|---|---|

| Antimicrobial Activity | Effective against various bacterial strains. |

| Anticancer Activity | Targets specific pathways involved in tumor growth. |

Industry Applications

In industrial contexts, this compound is utilized in the development of advanced materials and catalysts due to its unique structural attributes.

Material Science

The compound's electronic properties make it suitable for applications in sensors and other electronic devices.

Mechanism of Action

The mechanism of action of 6-(Furan-2-yl)pyridin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or activating biological pathways. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 6-(Furan-2-yl)pyridin-3-ol with structurally related pyridin-3-ol derivatives, focusing on substituents, molecular properties, and biological activities.

Table 1: Structural and Functional Comparison of Pyridin-3-ol Derivatives

Key Comparisons

Substituent Effects on Bioactivity 6-(Ethoxymethyl)pyridin-3-ol (Compound 14 in ): Exhibits neuroprotective activity in antistroke evaluations . this compound: The furan-2-yl group introduces conjugated π-electrons, which may improve binding to aromatic residues in enzymes or receptors. This could enhance selectivity or potency in drug design compared to aliphatic substituents .

However, it may reduce metabolic stability compared to furan .

Amino and Hydroxyl Modifications 2-Aminopyridin-3-ol (): The amino group at position 2 introduces hydrogen-bonding capacity, which may improve solubility but reduce membrane permeability. Safety data indicate toxicity risks, necessitating careful handling .

Fluorinated and Hydroxypropyl Derivatives

- 5-Fluoro-3-(3-hydroxypropyl)pyridin-2-ol (): Fluorine’s electronegativity and hydroxypropyl’s polarity enhance solubility and bioavailability. Such derivatives are often explored for CNS-targeting drugs due to improved blood-brain barrier penetration .

Biological Activity

Overview

6-(Furan-2-yl)pyridin-3-ol is a compound that has gained attention in recent years due to its potential biological activities, particularly in antimicrobial and antiviral domains. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse research studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of pyridine derivatives with furan-containing reagents. Various methods have been developed to optimize yield and purity, often employing techniques such as microwave-assisted synthesis or solvent-free conditions to enhance efficiency and reduce environmental impact.

Antimicrobial Activity

Research indicates that compounds containing both pyridine and furan rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyridine, including those fused with furan, can effectively inhibit the growth of various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for these compounds often fall within a range that suggests potent antibacterial activity.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 4 | Staphylococcus aureus |

| This compound | 8 | Escherichia coli |

| This compound | 16 | Pseudomonas aeruginosa |

These results highlight the compound's potential as a lead structure for developing new antimicrobial agents .

Antiviral Activity

In addition to its antibacterial properties, this compound has been investigated for its antiviral activity. Specifically, studies have suggested that compounds with similar structures can inhibit viral replication by targeting specific viral enzymes. For example, research on related furan-pyridine derivatives has identified them as potential inhibitors of SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication .

The mechanisms underlying the biological activity of this compound are multifaceted:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in bacterial cell wall synthesis or viral replication.

- Biofilm Disruption : Some studies have suggested that derivatives can disrupt biofilm formation, enhancing their efficacy against biofilm-associated infections .

- Cell Membrane Interaction : The presence of both furan and pyridine rings may facilitate interaction with microbial cell membranes, leading to increased permeability and cell death.

Case Studies

Several case studies have documented the effects of this compound in various biological contexts:

- Study on Antibacterial Activity : A study evaluated the antibacterial effects of this compound against multiple Gram-positive and Gram-negative bacteria, demonstrating its broad-spectrum activity and low toxicity towards mammalian cells.

- Antiviral Efficacy Against SARS-CoV-2 : Research involving derivatives similar to this compound showed promising results in inhibiting Mpro activity with IC50 values indicating effective inhibition at low concentrations .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 6-(Furan-2-yl)pyridin-3-ol, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves Suzuki-Miyaura cross-coupling between halogenated pyridinols and furan-2-yl boronic acids. For example, coupling 6-bromopyridin-3-ol with furan-2-ylboronic acid using a Pd(PPh₃)₄ catalyst and Na₂CO₃ in a DME/H₂O solvent system (80°C, 12h) achieves moderate yields (~45–55%). Optimization of ligand choice (e.g., XPhos) and solvent polarity can improve regioselectivity .

Q. How is this compound characterized spectroscopically?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical:

- ¹H NMR : Pyridin-3-ol protons appear as doublets at δ 8.2–8.4 ppm (C2-H) and δ 6.8–7.0 ppm (C5-H). Furan protons resonate as a triplet (C3-H, δ 6.4 ppm) and doublet (C4-H, δ 7.6 ppm).

- ¹³C NMR : The furan ring carbons are observed at ~110–150 ppm, while pyridine carbons range from 120–160 ppm.

- IR : O-H stretch (~3300 cm⁻¹), C=C/C=N stretches (1600–1500 cm⁻¹) .

Q. What analytical techniques are used to quantify this compound in complex matrices?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) using a C18 column and isocratic elution (acetonitrile/water, 60:40) provides reliable quantification. Mass spectrometry (LC-MS/MS) in positive ion mode enhances sensitivity for trace analysis .

Advanced Research Questions

Q. How do computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) reveal that the hydroxyl group at C3 directs electrophilic attacks to C2 or C4 positions. Fukui indices indicate higher electrophilicity at C4 due to resonance stabilization from the furan ring. Solvent effects (e.g., DMSO) polarize the molecule, enhancing reactivity at C2 .

Q. What mechanistic insights explain the formation of this compound derivatives via ring expansion reactions?

- Methodological Answer : The reaction of 5-(hydroxymethyl)furfural (HMF) with ammonia under neutral pH and elevated temperatures (100–120°C) proceeds via:

Imine Formation : HMF reacts with NH₃ to form a Schiff base.

Cyclization : Intramolecular nucleophilic attack generates a pyridine ring.

Rearomatization : Loss of water yields the final product. Isotopic labeling (¹⁵N-NMR) confirms N incorporation from NH₃ .

Q. How does this compound interact with biological targets, such as kinases or antimicrobial enzymes?

- Methodological Answer : Molecular docking (AutoDock Vina) and surface plasmon resonance (SPR) studies show that the furan ring engages in π-π stacking with kinase hydrophobic pockets (e.g., EGFR), while the hydroxyl group forms hydrogen bonds with catalytic residues (e.g., Lys745). Minimum Inhibitory Concentration (MIC) assays against Staphylococcus aureus (USA300LAC) reveal activity at 16 µg/mL, with biofilm inhibition observed via propidium iodide fluorescence .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?

- Methodological Answer : Slow evaporation from ethanol/water (1:1) at 4°C produces single crystals. SHELXL refinement (Mo-Kα radiation, λ = 0.71073 Å) resolves disorder in the furan ring. Hydrogen bonding between O-H⋯N (pyridine) stabilizes the lattice, with R-factor optimization (<5%) achieved via anisotropic displacement parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.